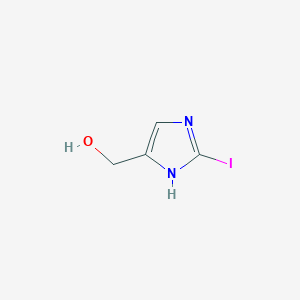

Imidazole, 2-iodo-4-hydroxymethyl-

CAS No.:

Cat. No.: VC18616891

Molecular Formula: C4H5IN2O

Molecular Weight: 224.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5IN2O |

|---|---|

| Molecular Weight | 224.00 g/mol |

| IUPAC Name | (2-iodo-1H-imidazol-5-yl)methanol |

| Standard InChI | InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |

| Standard InChI Key | YUZKEBSDHWONLK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=N1)I)CO |

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 2-iodo-4-hydroxymethylimidazole is C₅H₆IN₂O, with a molecular weight of 236.02 g/mol. Key physicochemical properties include:

The presence of the iodine atom introduces significant steric and electronic effects, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity .

Synthetic Pathways and Optimization

Core Imidazole Ring Formation

The synthesis typically begins with the formation of the imidazole nucleus. A common method involves the Debus-Radziszewski reaction, where a diketone, aldehyde, and ammonia condense to form the heterocycle . For 2-iodo-4-hydroxymethylimidazole, modifications are required:

-

Iodination at Position 2:

-

Hydroxymethylation at Position 4:

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) .

-

Spectroscopic Validation:

Structural and Electronic Features

Tautomerism and Resonance

Like all imidazoles, this compound exhibits tautomerism, with proton exchange occurring between N-1 and N-3 positions. The iodine atom’s electron-withdrawing effect stabilizes the N–H tautomer, while the hydroxymethyl group donates electrons via inductive effects .

Computational Insights

Density functional theory (DFT) studies on analogous iodoimidazoles reveal:

-

Molecular Electrostatic Potential (MEP): Negative charge localized at the hydroxyl oxygen, facilitating hydrogen bonding .

Pharmacological Applications

Anticancer Activity

Imidazole derivatives exhibit tyrosine kinase inhibition and DNA intercalation mechanisms. For example:

-

In vitro Cytotoxicity: Analogous 2-iodoimidazoles show IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells .

-

Structure-Activity Relationship (SAR): The iodine atom enhances lipophilicity, improving cell membrane penetration .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume